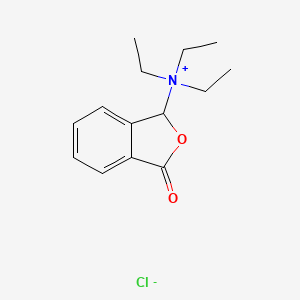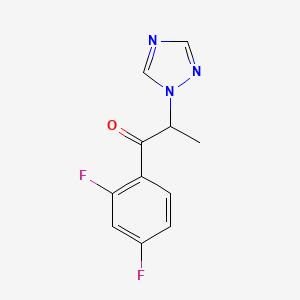![molecular formula C9H8Cl2O B14353293 1-[4-(Dichloromethyl)phenyl]ethan-1-one CAS No. 96333-18-5](/img/no-structure.png)
1-[4-(Dichloromethyl)phenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Dichloromethyl)phenyl]ethan-1-one is an organic compound with the molecular formula C9H8Cl2O It is characterized by the presence of a dichloromethyl group attached to a phenyl ring, which is further connected to an ethanone group
Vorbereitungsmethoden
The synthesis of 1-[4-(Dichloromethyl)phenyl]ethan-1-one typically involves the chlorination of 1-[4-(methyl)phenyl]ethan-1-one. The reaction is carried out under controlled conditions using reagents such as chlorine gas or other chlorinating agents. The process involves the substitution of hydrogen atoms in the methyl group with chlorine atoms, resulting in the formation of the dichloromethyl derivative .
Industrial production methods may involve large-scale chlorination processes, where the reaction conditions are optimized for maximum yield and purity. These methods often require the use of specialized equipment to handle the reactive chlorine gas and ensure the safety of the process.
Analyse Chemischer Reaktionen
1-[4-(Dichloromethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group or other reduced forms. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The dichloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl (OH) or amino (NH2) groups. Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce methyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-(Dichloromethyl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological systems to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-[4-(Dichloromethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The dichloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition or activation of certain enzymes or receptors. This interaction can result in various biological effects, depending on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
1-[4-(Dichloromethyl)phenyl]ethan-1-one can be compared with other similar compounds, such as:
1-[4-(Chloromethyl)phenyl]ethan-1-one: This compound has a single chlorine atom in the methyl group, making it less reactive compared to the dichloromethyl derivative.
1-[4-(Bromomethyl)phenyl]ethan-1-one: The presence of a bromine atom instead of chlorine results in different reactivity and properties.
1-[4-(Methyl)phenyl]ethan-1-one: The absence of halogen atoms in the methyl group makes this compound less reactive and more stable.
The uniqueness of this compound lies in its dichloromethyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
| 96333-18-5 | |
Molekularformel |
C9H8Cl2O |
Molekulargewicht |
203.06 g/mol |
IUPAC-Name |
1-[4-(dichloromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H8Cl2O/c1-6(12)7-2-4-8(5-3-7)9(10)11/h2-5,9H,1H3 |
InChI-Schlüssel |
IDWPPFBMHZZOFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-5-[(2-methylprop-1-en-1-yl)oxy]hexan-2-one](/img/structure/B14353213.png)


![5-[2-(Methylamino)ethoxy]-7H-benzo[C]fluoren-7-OL](/img/structure/B14353254.png)
![6-Amino-4-oxo-3-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2-sulfonic acid](/img/structure/B14353261.png)
![4-[(Isoquinolin-4-yl)methyl]phenol](/img/structure/B14353281.png)

